trans-4-Aminocyclohexanecarboxylic acid

概述

描述

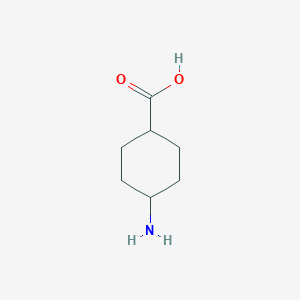

trans-4-Aminocyclohexanecarboxylic acid (trans-4-ACHC) is a cyclic δ-amino acid with the molecular formula C₇H₁₃NO₂ (CAS: 3685-25-4). Its rigid cyclohexane backbone and axial amino/carboxylic acid groups enable unique conformational stability . Key properties include a high melting point (495°C) and a hydrophobic cavity when incorporated into self-assembling cyclic peptide nanotubes (SCPNs) .

准备方法

Catalytic Hydrogenation of 4-Nitrobenzoic Acid

Historical Context and Mechanistic Overview

The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid via catalytic hydrogenation represents the foundational step in trans-4-ACCA synthesis. Early methods employed palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmospheres, achieving near-quantitative yields of 4-aminobenzoic acid . Subsequent hydrogenation of the aromatic ring to form cyclohexane derivatives, however, introduced challenges in stereocontrol. The cyclohexane ring’s chair conformation favors equatorial positioning of bulky groups, but kinetic factors during hydrogenation often result in cis/trans mixtures .

Optimization of Reaction Conditions

Key parameters influencing trans-selectivity include:

-

Catalyst type : Platinum oxide (PtO₂) in acetic acid enhances trans-isomer formation due to its preferential adsorption of the carboxyl group, directing hydrogen addition to the opposite face .

-

Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) improve catalyst dispersion, while acidic media (e.g., HCl) protonate the amine, reducing undesired side reactions .

-

Pressure and temperature : Moderate hydrogen pressures (3–5 atm) and temperatures (50–70°C) balance reaction rate and selectivity, avoiding over-reduction .

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | trans:cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 25 | 1 | 1:1.2 | 85 |

| PtO₂ | Acetic Acid | 60 | 3 | 3.6:1 | 92 |

| Raney Ni | H₂O/NaOH | 70 | 5 | 1:2.3 | 78 |

Isomerization of cis-4-Aminocyclohexanecarboxylic Acid

Base-Mediated Epimerization

The thermodynamic instability of cis-4-ACCA relative to its trans counterpart enables base-driven isomerization. WO2003078381A1 discloses a method using sodium hydroxide (2–3 equiv) in high-boiling solvents (e.g., xylene or decalin) at 170–240°C . Under these conditions, the carboxylate anion facilitates ring flipping, equilibrating the cis/trans ratio toward the trans isomer (up to 85% trans) .

Solvent and Stoichiometric Considerations

-

Solvent selection : Hydrocarbons with high boiling points (e.g., mesitylene) prevent solvent decomposition during prolonged heating .

-

Base strength : Potassium tert-butoxide outperforms weaker bases by deprotonating the amine, accelerating ring inversion .

-

Reaction time : Extended durations (6–24 hours) are required to reach equilibrium, though excessive heating risks decarboxylation .

Table 2: Isomerization Efficiency Across Bases

| Base | Solvent | Temperature (°C) | Time (h) | trans Purity (%) |

|---|---|---|---|---|

| NaOH | Xylene | 200 | 12 | 82 |

| KOtBu | Decalin | 220 | 8 | 88 |

| NaOMe | Toluene | 180 | 18 | 75 |

One-Pot Synthesis from p-Aminobenzoic Acid

Direct Reductive Cyclization

WO2017134212A1 revolutionized trans-4-ACCA synthesis by eliminating intermediate isolation steps. p-Aminobenzoic acid undergoes simultaneous hydrogenation and cyclohexane ring formation in a single reactor using PtO₂ and bromoethane in acetone . Bromoethane alkylates the amine, shifting the equilibrium toward the trans isomer via steric hindrance .

Advantages and Limitations

-

Yield and purity : 62% yield with 99.1% trans purity after crystallization .

-

Solvent system : Acetone’s polarity facilitates intermediate solubility, while cooling (-10°C) precipitates the trans isomer selectively .

-

Scalability : The absence of column chromatography simplifies scale-up, though bromoethane’s toxicity necessitates rigorous safety protocols .

Purification and Crystallization Strategies

Diastereomeric Salt Formation

Trans-4-ACCA’s free amine forms insoluble salts with chiral acids (e.g., dibenzoyl tartaric acid), enabling resolution of cis contaminants. WO2003078381A2 reports a 98% enantiomeric excess (ee) using this approach, albeit with moderate yields (50–60%) .

Recrystallization Solvents

-

Aprotic solvents : Ethyl acetate/hexane mixtures (3:1) preferentially dissolve cis isomers, leaving trans-4-ACCA as crystalline solids .

-

Temperature gradients : Gradual cooling from reflux to -20°C enhances crystal lattice integrity, reducing occluded impurities .

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

| Method | Capital Cost | Operational Cost | trans Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | High | Moderate | 70–85 | High (H₂ usage) |

| Isomerization | Low | Low | 75–88 | Moderate (solvent waste) |

| One-Pot Synthesis | Moderate | High | 95–99 | Low (fewer steps) |

Industrial Applicability

The one-pot method’s efficiency makes it preferable for Good Manufacturing Practice (GMP)-compliant facilities, despite higher bromoethane costs. Isomerization remains viable for small-scale API production due to its simplicity .

化学反应分析

Types of Reactions:

Oxidation: trans-4-Aminocyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

trans-4-ACHCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of dipeptides and other peptide-based therapeutics. The compound's structure allows for selective reactions at specific functional groups, making it an ideal candidate for protecting groups in peptide synthesis .

Dipeptide Synthesis

Research indicates that trans-4-ACHCA is instrumental in synthesizing dipeptides that function as therapeutic agents, particularly for conditions like diabetes. The compound has been utilized as a starting material for developing DPP-IV inhibitors, which are critical in managing blood sugar levels in diabetic patients .

Novel Drug Development

The compound's derivatives have been explored for their potential as raw materials in novel drug formulations. For instance, the trans form of 4-amino-cyclohexanecarboxylic acid has shown promise as a building block for pharmacologically active compounds .

Chemical Synthesis

Synthesis Techniques

The production of trans-4-ACHCA can be achieved through various synthetic routes, including one-pot processes that yield high purity levels. Recent patents describe methods to convert cis-4-amino-cyclohexanecarboxylic acid to its trans counterpart with a high trans/cis ratio, enhancing its utility in industrial applications .

Use in Transaminase Catalysis

Transaminases have been employed to produce trans-4-substituted cyclohexane-1-amines from corresponding ketones. This method not only improves the yield but also ensures high diastereoselectivity, making it a valuable approach in organic synthesis involving trans-4-ACHCA .

Agricultural Applications

Raw Material for Agricultural Chemicals

The utility of trans-4-ACHCA extends to agricultural chemistry, where it serves as a raw material for developing agrochemicals. Its derivatives can be incorporated into formulations aimed at enhancing crop protection and growth .

Case Studies and Research Findings

作用机制

The mechanism of action of trans-4-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets. For example, as a lysine analogue, it can bind to the active sites of enzymes, thereby inhibiting their activity. The compound can also interact with cellular receptors, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

cis-4-Aminocyclohexanecarboxylic Acid (cis-4-ACHC)

- Structural Difference: The amino and carboxylic acid groups adopt a cis configuration, altering spatial arrangement.

- Properties: Conformational Flexibility: Unlike trans-4-ACHC, cis-4-ACHC cannot form planar cyclic peptides alone due to unfavorable bond angles . Biological Activity: In peptide analogs, cis-4-ACHC substitutions enhance proteolytic resistance but may reduce receptor binding compared to trans-4-ACHC .

- Applications: Limited to hybrid cyclic peptides requiring α-amino acids for stabilization .

Tranexamic Acid (Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid)

- Structural Difference: Features an aminomethyl group instead of a primary amino group (C₈H₁₅NO₂; CAS: 1197-18-8).

- Properties: Hydrophilicity: Increased polarity due to the aminomethyl group, contrasting with trans-4-ACHC’s hydrophobicity . Pharmacology: Acts as a hemostatic agent by inhibiting plasminogen activation .

- Applications: Clinical use in reducing bleeding (e.g., surgery, trauma) . Not suitable for nanotube construction due to reduced rigidity.

γ-Aminocyclohexanecarboxylic Acid (γ-Ach)

- Structural Difference: Amino group positioned at the γ-carbon (C3) instead of δ (C4).

- Properties: Nanotube Hydrophobicity: α,γ-SCPNs exhibit less hydrophobic cavities than α,δ-SCPNs, impacting ion selectivity .

- Applications : Used in transmembrane channels for studying water permeability .

Boc-Protected trans-4-ACHC (trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)

- Structural Difference: Amino group protected by a tert-butoxycarbonyl (Boc) group (C₁₂H₂₁NO₄; CAS: 53292-89-0).

- Properties: Solubility: Enhanced organic solubility for peptide synthesis . Stability: Protects the amino group during solid-phase peptide coupling .

- Applications : Intermediate in peptide drug development .

Methyl trans-4-ACHC Ester Hydrochloride

- Structural Difference: Carboxylic acid group esterified (C₈H₁₅NO₂; CAS: 61367-07-5).

- Properties :

- Applications : Precursor for functionalized cyclohexane derivatives in medicinal chemistry .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Applications | Structural Feature |

|---|---|---|---|---|---|

| trans-4-ACHC | C₇H₁₃NO₂ | 143.18 | 495°C | SCPNs, drug delivery, LC internal standard | δ-amino, trans-configuration |

| cis-4-ACHC | C₇H₁₃NO₂ | 143.18 | N/A | Peptide stabilization | δ-amino, cis-configuration |

| Tranexamic Acid | C₈H₁₅NO₂ | 157.21 | N/A | Hemostasis | Aminomethyl group, trans-configuration |

| γ-Ach | C₇H₁₃NO₂ | ~143.18 | N/A | α,γ-SCPNs for ion channels | γ-amino group |

| Boc-trans-4-ACHC | C₁₂H₂₁NO₄ | 243.30 | N/A | Peptide synthesis | Boc-protected amino group |

Key Research Findings

- Hydrophobicity Modulation : α,δ-SCPNs with trans-4-ACHC exhibit 20–30% higher hydrophobicity than α,γ-SCPNs, enabling selective ion transport .

- Enzymatic Resistance: Peptides with trans-4-ACHC substitutions show >50% resistance to proteolysis compared to natural amino acids .

- Analytical Utility : trans-4-ACHC co-elutes with tranexamic acid in LC, validating its role as an internal standard .

生物活性

trans-4-Aminocyclohexanecarboxylic acid (t4AC) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and its implications in pharmaceutical development.

This compound has the molecular formula and is characterized by its cyclohexane ring structure with an amino and a carboxylic acid group. Its structural configuration influences its biological properties, particularly in interactions with biological systems.

1. Pharmacological Applications

t4AC has been investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are significant in treating diabetes. The compound serves as an important building block for various therapeutic agents due to its ability to form dipeptides and other derivatives that exhibit biological activity .

2. Antimicrobial Activity

Research has demonstrated that t4AC exhibits antistaphylococcal activity against Staphylococcus aureus. A study highlighted the compound's efficacy when used in conjunction with probiotics, showing promising results in inhibiting bacterial growth . This suggests potential applications in developing antimicrobial therapies.

3. Dermatological Applications

In dermatology, t4AC has been evaluated for its efficacy in treating melasma, a hyperpigmentary disorder. A randomized controlled trial assessed a formulation containing t4AC combined with potassium azeloyl diglycinate and niacinamide. Results indicated significant improvements in skin pigmentation after 6 to 8 weeks of treatment, demonstrating t4AC's potential as a topical agent for skin disorders .

The biological activity of t4AC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : As a DPP-IV inhibitor, t4AC modulates glucose metabolism by preventing the degradation of incretin hormones, thus enhancing insulin secretion.

- Antimicrobial Mechanisms : The compound's structural features may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of t4AC derivatives against S. aureus showed that specific modifications to the chemical structure enhanced antibacterial activity. The derivatives were tested using standard microbiological methods to determine their Minimum Inhibitory Concentrations (MICs) against various strains.

| Compound | MIC (µg/mL) |

|---|---|

| t4AC | 32 |

| Derivative A | 16 |

| Derivative B | 8 |

This table illustrates how structural modifications can significantly impact the efficacy of t4AC derivatives against pathogens .

Case Study 2: Dermatological Treatment

In the clinical trial assessing t4AC for melasma treatment, patients were monitored over an 8-week period. The results showed a statistically significant reduction in melanin levels compared to the control group.

| Time Point | Test Group RMV | Control Group RMV | p-value |

|---|---|---|---|

| Week 0 | Baseline | Baseline | - |

| Week 6 | 0.25 | 0.35 | 0.005 |

| Week 8 | 0.20 | 0.30 | 0.027 |

This data underscores the effectiveness of t4AC in cosmetic applications .

常见问题

Q. Basic: What are the standard synthetic routes for trans-4-aminocyclohexanecarboxylic acid (ACCA), and how are intermediates characterized?

ACCA is typically synthesized via N-protection of the amine group using tert-butyloxycarbonyl (Boc) azide. A common method involves reacting this compound with Boc azide in a dioxane-water mixture (1:1) at 45°C, using magnesium oxide as a base . Key intermediates, such as N-Boc-ACCA, are characterized by:

- Melting point analysis (e.g., >300°C for Boc-protected ACCA) .

- Spectroscopic techniques : IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), NMR for stereochemical confirmation (e.g., cyclohexane ring proton splitting patterns), and mass spectrometry for molecular ion verification .

Q. Basic: How can researchers distinguish between cis and trans isomers of 4-aminocyclohexanecarboxylic acid?

Separation and identification require:

- Chromatography : TLC with chloroform-methanol-acetic acid (85:10:5) to observe distinct Rf values .

- NMR analysis : Trans isomers exhibit axial-equatorial proton coupling patterns (J ≈ 10–12 Hz for adjacent cyclohexane protons), while cis isomers show equatorial-equatorial coupling (J ≈ 2–4 Hz) .

- Polarimetry : For enantiomerically pure samples, optical rotation differences can confirm stereochemistry .

Q. Advanced: Why do coupling reactions of ACCA with amino acid esters fail using carbodiimide reagents, and how can this be resolved?

Coupling failures with N,N'-dicyclohexylcarbodiimide (DCC) arise from steric hindrance of the cyclohexane ring and poor nucleophilicity of the carboxylate. Solutions include:

- Activating agents : Use 1-hydroxybenzotriazole (HOBt) to form active esters, improving reaction efficiency .

- Alternative reagents : Diethylphosphoryl cyanide has been successful in forming peptide bonds with ACCA due to its milder conditions and higher selectivity .

- Pre-activation : Convert ACCA to its pentafluorophenyl ester before coupling to enhance reactivity .

Q. Advanced: How does ACCA's stereochemistry influence its biological activity in peptide modifications?

In immunotherapeutic peptide analogs, replacing glycine with trans-ACCA enhances conformational rigidity, improving binding to MHC molecules. For example:

- EBV epitope modification : Substituting Gly-Gly with trans-ACCA in CLG peptide analogs increased stability and antigen presentation .

- Cis vs. trans effects : Cis-ACCA introduces torsional strain, reducing binding affinity compared to the trans isomer .

Methodological validation includes circular dichroism (CD) spectroscopy to confirm secondary structure changes and in vitro T-cell activation assays .

Q. Advanced: How can researchers address discrepancies in reported melting points and purity levels of ACCA derivatives?

Discrepancies (e.g., trans-ACCA hydrochloride mp: 274–278°C vs. 191–220°C ) may stem from:

- Hydration states : Anhydrous vs. hydrated forms (e.g., monohydrate lowers mp).

- Purity : Commercial samples vary (95–98% purity), impacting thermal properties .

Resolution strategies : - Perform elemental analysis to confirm stoichiometry.

- Use differential scanning calorimetry (DSC) to detect polymorphic forms.

- Repurify via recrystallization (e.g., ethanol/water mixtures) .

Q. Advanced: What are the challenges in scaling up ACCA synthesis, and how can reaction yields be optimized?

Key challenges include:

- Low yields in Boc protection : Optimize stoichiometry (2:1 Boc azide:ACCA ratio) and reaction time (12–24 hrs) .

- Byproduct formation : Remove magnesium oxide via filtration before acidification to minimize salt impurities .

- Solvent selection : Replace dioxane (toxic) with THF/water mixtures for greener synthesis .

Scale-up validation requires in-line IR monitoring for real-time reaction progress analysis.

Q. Basic: What safety protocols are critical when handling ACCA in laboratory settings?

- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .

- Waste disposal : Separate aqueous and organic waste; neutralize acidic filtrates before disposal .

- Ventilation : Use fume hoods due to dust formation (H335: respiratory irritation) .

Q. Advanced: How does ACCA's physicochemical profile impact its formulation in drug delivery systems?

- Low solubility : ACCA’s logP ~0.5 limits aqueous solubility. Strategies include salt formation (e.g., hydrochloride salts, solubility = 25 mg/mL in water) or co-solvents (PEG 400).

- Stability : ACCA degrades above 200°C; lyophilization is preferred for long-term storage .

- Permeability : Trans-ACCA’s rigid structure enhances membrane permeability in prodrug designs .

属性

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。